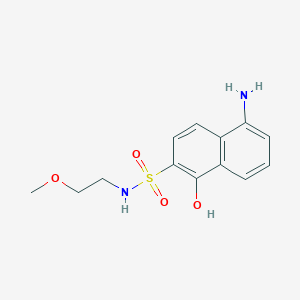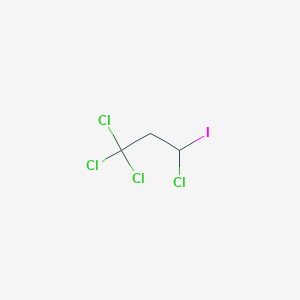
1,1,1,3-Tetrachloro-3-iodopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetrachloro-3-iodopropane is an organic compound with the molecular formula C3H4Cl4I It is a halogenated hydrocarbon, characterized by the presence of both chlorine and iodine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloro-3-iodopropane can be synthesized through the halogenation of propane derivatives. One common method involves the chlorination of 1,3-dichloropropane followed by iodination. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetrachloro-3-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of various halogenated derivatives.
Elimination: Formation of alkenes such as 1,1,3-trichloropropene.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
1,1,1,3-Tetrachloro-3-iodopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of halogenated drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1,1,3-tetrachloro-3-iodopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include halogen exchange and elimination reactions, which can lead to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3-Tetrachloropropane: Similar in structure but lacks the iodine atom.
1,1,1-Trichloro-3-iodopropane: Contains one less chlorine atom.
1,1,1-Trifluoro-3-iodopropane: Fluorine atoms replace chlorine atoms.
Uniqueness
1,1,1,3-Tetrachloro-3-iodopropane is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and potential applications. The combination of these halogens allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
94722-48-2 |
|---|---|
Molecular Formula |
C3H3Cl4I |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1,1,1,3-tetrachloro-3-iodopropane |
InChI |
InChI=1S/C3H3Cl4I/c4-2(8)1-3(5,6)7/h2H,1H2 |
InChI Key |
BSGJUTINPFPUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)I)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



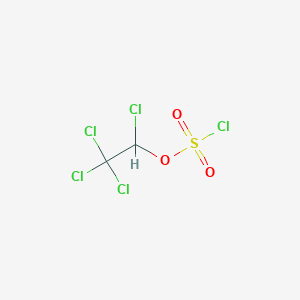

![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
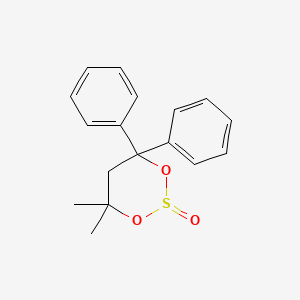


![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
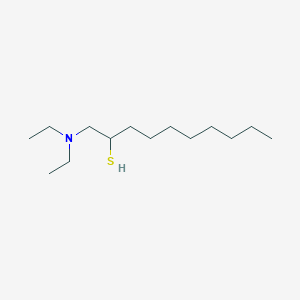
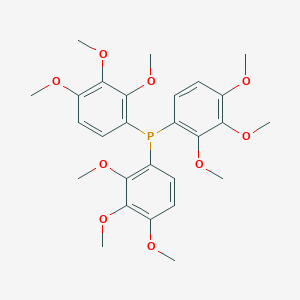
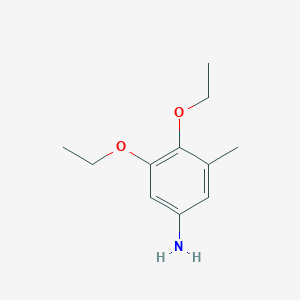
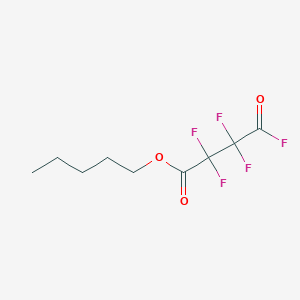
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
